molecular formula C30H34O13 B12775787 Epipodophyllotoxin derivitive CAS No. 111712-42-6

Epipodophyllotoxin derivitive

Cat. No.: B12775787
CAS No.: 111712-42-6
M. Wt: 602.6 g/mol
InChI Key: IEPCYJLTAGEWNI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Epipodophyllotoxin derivatives undergo several types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert epipodophyllotoxin derivatives into their reduced forms.

Common Reagents and Conditions

Common reagents used in the synthesis of epipodophyllotoxin derivatives include sodium azide, sulfonyl chloride, acyl chloride, and carboxylic acid . Reaction conditions often involve temperatures around 45°C and the use of triethylamine as a reagent for binding acids .

Major Products Formed

Major products formed from these reactions include various epipodophyllotoxin derivatives with enhanced cytotoxic activity against cancer cells .

Scientific Research Applications

Epipodophyllotoxin derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

Epipodophyllotoxin derivatives are unique due to their specific mechanism of action and high efficacy against drug-resistant cancer cells . Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications.

Properties

CAS No.

111712-42-6

Molecular Formula

C30H34O13

Molecular Weight

602.6 g/mol

IUPAC Name

5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C30H34O13/c1-12-37-10-21-28(41-12)24(31)25(32)30(42-21)43-26-15-8-18-17(39-11-40-18)7-14(15)22(23-16(26)9-38-29(23)33)13-5-19(34-2)27(36-4)20(6-13)35-3/h5-8,12,16,21-26,28,30-32H,9-11H2,1-4H3

InChI Key

IEPCYJLTAGEWNI-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)O)O

Origin of Product

United States

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